molecular formula C11H10O2S B6243056 5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde CAS No. 212078-58-5

5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde

Cat. No. B6243056
CAS RN: 212078-58-5
M. Wt: 206.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde” is a derivative of benzothiophene, which is an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of benzothiophene derivatives often involves reactions of substituted 2-bromobenzenes with either sodium sulfide or potassium sulfide . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide . In the presence of a gold catalyst, a more complex 2,3-disubstituted benzothiophene can be synthesized .


Molecular Structure Analysis

The molecular structure of benzothiophene consists of a fused ring system of a benzene ring and a thiophene ring . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Benzothiophene and its derivatives are used as starting materials for the synthesis of larger, usually bioactive structures . They are found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .

Mechanism of Action

The mechanism of action of benzothiophene derivatives in biological systems is diverse, depending on the specific derivative and its biological target. They have been reported to possess a wide range of therapeutic properties .

Safety and Hazards

While specific safety and hazard information for “5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde” is not available, benzothiophene is labeled with the signal word “Warning” and has hazard statements H302 and H411 . This suggests that it may be harmful if swallowed and may be harmful to aquatic life with long-lasting effects .

Future Directions

Benzothiophene and its derivatives have attracted great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde” and similar compounds may have potential future applications in the development of new drugs and other chemical products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde involves the introduction of a methoxy group and a methyl group onto a benzothiophene ring, followed by the oxidation of the resulting aldehyde.", "Starting Materials": [ "2-methylthiophene", "4-methoxybenzaldehyde", "methylmagnesium bromide", "chromium trioxide", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "water" ], "Reaction": [ "2-methylthiophene is reacted with methylmagnesium bromide in diethyl ether to form 5-methylthiophene.", "4-methoxybenzaldehyde is reacted with 5-methylthiophene in dichloromethane with the aid of hydrochloric acid to form 5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde.", "5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde is then reduced with sodium borohydride in acetic acid to form 5-methoxy-3-methyl-1-benzothiophene-2-carbinol.", "5-methoxy-3-methyl-1-benzothiophene-2-carbinol is oxidized with chromium trioxide in acetic acid to form 5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde.", "The final product is purified by recrystallization from water and sodium hydroxide." ] }

CAS RN

212078-58-5

Product Name

5-methoxy-3-methyl-1-benzothiophene-2-carbaldehyde

Molecular Formula

C11H10O2S

Molecular Weight

206.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.